molecular formula C7H5Br2I B1376881 2-Bromo-1-(bromomethyl)-3-iodobenzene CAS No. 1261757-20-3

2-Bromo-1-(bromomethyl)-3-iodobenzene

Cat. No.: B1376881
CAS No.: 1261757-20-3
M. Wt: 375.83 g/mol
InChI Key: KDGFTIJXTPBJBP-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-3-iodobenzene is an aromatic compound with the molecular formula C7H5Br2I It is a halogenated benzene derivative, characterized by the presence of bromine and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(bromomethyl)-3-iodobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes the bromination of 1-(bromomethyl)-3-iodobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Elimination: Reagents such as potassium hydroxide in ethanol are often used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted benzene derivatives.

    Elimination: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the reaction, products can range from alcohols to carboxylic acids.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-3-iodobenzene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and iodine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(bromomethyl)-3-fluorobenzene
  • 2-Bromo-1-(bromomethyl)-3-chlorobenzene
  • 2-Bromo-1-(bromomethyl)-3-methylbenzene

Uniqueness

2-Bromo-1-(bromomethyl)-3-iodobenzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated benzene derivatives. The combination of these halogens allows for a wider range of chemical transformations and applications .

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGFTIJXTPBJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743519
Record name 2-Bromo-1-(bromomethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261757-20-3, 1261649-03-9
Record name 2-Bromo-1-(bromomethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-iodobenzyl bromide
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